2,5-Ditiofeno-2-il-1,3,4-oxadiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

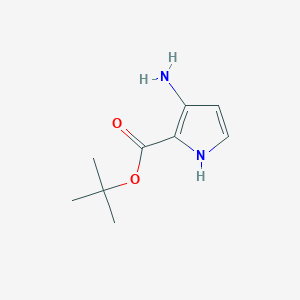

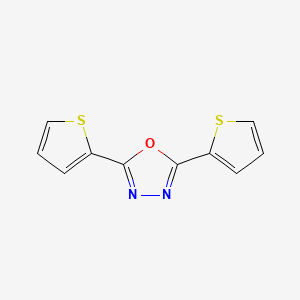

2,5-Dithiophen-2-yl-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H6N2OS2 and a molecular weight of 234.30 . It is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom, forming a five-membered ring .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, involves various methods . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Physical And Chemical Properties Analysis

2,5-Dithiophen-2-yl-1,3,4-oxadiazole has a density of 1.392 and a melting point of 120℃ . It exhibits good fluorescent properties with high quantum yield, making it a promising material for organic light-emitting diodes (OLEDs) .Aplicaciones Científicas De Investigación

- Función del 2,5-Ditiofeno-2-il-1,3,4-oxadiazol: Este compuesto sirve como material emisor de luz azul en los OLED. Su naturaleza deficiente en electrones, alto rendimiento cuántico de fotoluminiscencia y estabilidad térmica lo hacen ideal para lograr la emisión de luz azul .

- Contribución del this compound: Los investigadores exploran su uso como material de transporte de carga en los OFET, aprovechando sus propiedades electrónicas favorables .

Diodos orgánicos emisores de luz (OLED)

Transistores de efecto de campo orgánico (OFET)

Agentes de blanqueo fluorescente

En resumen, este compuesto contribuye significativamente al desarrollo de materiales avanzados, que abarcan OLED, OFET, células solares y más. Su versatilidad y propiedades únicas continúan inspirando investigaciones de vanguardia en múltiples dominios científicos . ¡Si desea más detalles sobre alguna aplicación específica, no dude en preguntar!

Mecanismo De Acción

Target of Action

The primary targets of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound is used in the design and synthesis of symmetrical 2,5-disubstituted thiophenic derivatives containing 1,3,4-oxadiazole moiety as blue emitting materials .

Mode of Action

2,5-Dithiophen-2-yl-1,3,4-oxadiazole interacts with its targets by exhibiting good fluorescent properties with high quantum yield . It is amongst the most widely studied classes of electron-injection/hole-blocking materials due to their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities .

Biochemical Pathways

The compound affects the biochemical pathways related to the emission of light in OLEDs. It is used to tune the emission colors in the entire region of the visible spectrum . The compound’s interaction with its targets results in different emission properties with different substitutions .

Pharmacokinetics

Its high thermal and chemical stabilities suggest that it may have good bioavailability in the appropriate environments .

Result of Action

The result of the action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is the production of blue light in OLEDs . The compound is also used as an electron-transport material in multilayer OLEDs .

Action Environment

The action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is influenced by environmental factors such as temperature and chemical conditions. Its good thermal and chemical stabilities suggest that it can function effectively in a variety of environments .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2,5-Dithiophen-2-yl-1,3,4-oxadiazole in lab experiments is its low cost and availability. It is also easy to synthesize and can be used as a starting material for the synthesis of a wide range of organic compounds. However, there are some limitations to using 2,5-Dithiophen-2-yl-1,3,4-oxadiazole in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, it can be toxic if not handled properly.

Direcciones Futuras

There are many potential future directions for the use of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole. One potential direction is the development of novel drugs and materials based on 2,5-Dithiophen-2-yl-1,3,4-oxadiazole. In addition, further research is needed to better understand the mechanism of action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole and its biochemical and physiological effects. Finally, more research is needed to develop efficient and cost-effective methods for the synthesis of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole.

Métodos De Síntesis

2,5-Dithiophen-2-yl-1,3,4-oxadiazole can be synthesized in a variety of ways. One of the most common methods is the reaction of 2,5-dihydrothiophene-2-carboxylic acid with 1,3,4-oxadiazole-5-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dihydrothiophene-2-carboxylic acid with 1,3,4-oxadiazole-5-sulfonyl chloride in the presence of an acid such as p-toluenesulfonic acid. In addition, 2,5-Dithiophen-2-yl-1,3,4-oxadiazole can also be synthesized via the oxidation of 2,5-dithiophene with aqueous sodium hypochlorite.

Análisis Bioquímico

Biochemical Properties

2,5-Dithiophen-2-yl-1,3,4-oxadiazole is associated with diverse biological activities by the virtue of its -N = C-O- grouping . It has been found to exhibit various pharmacological activities

Cellular Effects

While specific cellular effects of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are not well-documented, compounds with similar structures have been found to exhibit significant biological activities. For instance, two antioxidant 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to exhibit very high and extremely significant anti-COVID-19 activities .

Propiedades

IUPAC Name |

2,5-dithiophen-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c1-3-7(14-5-1)9-11-12-10(13-9)8-4-2-6-15-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEQPFDDIHMPDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)

![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)

![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)

![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)

![1-methyl-1H-benzo[d]imidazol-5-yl acetate](/img/structure/B2390718.png)

![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)